molecular formula C16H14FIO3 B3680704 3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzaldehyde

3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzaldehyde

Cat. No.: B3680704
M. Wt: 400.18 g/mol
InChI Key: CXRCRNJQWAYKDA-UHFFFAOYSA-N
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Description

3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzaldehyde is a halogenated aromatic aldehyde with a complex substitution pattern. Its structure includes a benzaldehyde core substituted with:

  • Ethoxy group (C₂H₅O): At the 3-position, contributing steric bulk and electron-donating effects.
  • Iodine atom: At the 5-position, providing polarizability and influencing reactivity in cross-coupling reactions.

Properties

IUPAC Name

3-ethoxy-4-[(2-fluorophenyl)methoxy]-5-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FIO3/c1-2-20-15-8-11(9-19)7-14(18)16(15)21-10-12-5-3-4-6-13(12)17/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRCRNJQWAYKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FIO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzaldehyde typically involves multiple steps. One common method starts with the iodination of a benzaldehyde derivative, followed by the introduction of the ethoxy and fluorobenzyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products Formed

    Oxidation: Formation of 3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzoic acid.

    Reduction: Formation of 3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodo group can enhance its binding affinity to certain proteins, while the ethoxy and fluorobenzyl groups may influence its solubility and membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key analogues and their structural differences:

Compound Name Substituents (Position) Key Structural Features
3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzaldehyde 3-ethoxy, 4-(2-fluorobenzyloxy), 5-iodo Fluorine (electron-withdrawing), iodine (heavy atom)
3-ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde 3-ethoxy, 4-(4-iodobenzyloxy), 5-iodo Dual iodine substituents (enhanced halogen bonding)
2,3-Difluoro-4-iodobenzaldehyde 2,3-difluoro, 4-iodo Lacks benzyloxy and ethoxy groups; simpler aldehyde
Codeine dihydrogenphosphate Opioid alkaloid derivative T-shaped molecular geometry with phosphate group

Physicochemical Properties

  • Polarity: The 2-fluorobenzyloxy group increases polarity compared to non-fluorinated analogues (e.g., 4-iodobenzyloxy), enhancing solubility in polar solvents.
  • Melting Point: Iodine’s heavy atom effect likely raises the melting point relative to non-iodinated analogues (e.g., 2,3-difluoro-4-iodobenzaldehyde).
  • Reactivity : The aldehyde group facilitates nucleophilic addition, while iodine enables cross-coupling reactions (e.g., Suzuki-Miyaura), contrasting with codeine derivatives’ focus on opioid receptor binding.

Spectral Characteristics

  • IR Spectroscopy :

    • The aldehyde C=O stretch (~1700 cm⁻¹) is characteristic.
    • C-I and C-F stretches appear at ~500–600 cm⁻¹ and ~1100–1200 cm⁻¹, respectively.
    • Compared to codeine derivatives, the absence of N-H stretches (~3300 cm⁻¹) distinguishes this compound.
  • Mass Spectrometry :

    • Fragmentation of the 2-fluorobenzyloxy group yields C₇H₆F⁺ (m/z = 109.0448) , while iodine substituents produce stable aryl-iodine fragments.
    • Dual iodine analogues (e.g., ) show higher molecular ion peaks (e.g., m/z 509 for isobutyl derivatives).

Data Tables

Table 1: Comparative Spectral Data

Compound IR C=O Stretch (cm⁻¹) MS Key Fragments (m/z)
Target Compound ~1700 109.0448 (C₇H₆F⁺)
3-ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde ~1705 509 [M+H]⁺ (isobutyl derivative)
Codeine dihydrogenphosphate ~1685 (phosphate) 299 [M+H]⁺ (codeine ion)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzaldehyde
Reactant of Route 2
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3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzaldehyde

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